

Application Notes and Protocols for the HPLC Analysis of Pemetrexed Disodium Heptahydrate

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Compound of Interest

Compound Name: *Pemetrexed disodium
heptahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of **Pemetrexed Disodium Heptahydrate**. The methodologies outlined are suitable for both the assay and the determination of related substances, crucial for quality control and stability studies in pharmaceutical development.

Overview of Analytical Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of **Pemetrexed Disodium Heptahydrate** in bulk drug substances and pharmaceutical formulations.^{[1][2][3][4][5]} These methods are designed to be simple, rapid, precise, and accurate, adhering to the guidelines set by the International Council on Harmonisation (ICH).^{[1][3][4]} The primary analytical approaches involve isocratic and gradient elution modes to separate Pemetrexed from its potential impurities and degradation products.^{[1][6][7]}

Chromatographic Conditions for Analysis

The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification. Below is a summary of various reported HPLC conditions for both assay and related substances analysis of **Pemetrexed Disodium Heptahydrate**.

Table 1: HPLC Conditions for Pemetrexed Assay

Parameter	Method 1	Method 2	Method 3
Column	Kromasil C18 (250 x 4.6 mm, 5 µm)[8]	Luna C18 (250 x 4.6 mm, 5 µm)[3][9]	Zorbax SB C8 (150 x 4.6 mm, 3.5 µm)[4]
Mobile Phase	20 mM Dibasic Phosphate Buffer (pH 6.5) : Acetonitrile (88:12 v/v)[8]	Sodium Dihydrogen Orthophosphate Buffer (pH 4.0) : Acetonitrile (70:30 v/v) [9]	0.17% Glacial Acetic Acid (pH 5.3) : Acetonitrile (89:11 v/v) [4]
Flow Rate	Not Specified	0.8 mL/min[9]	2.0 mL/min[4]
Detection Wavelength	254 nm[8]	254 nm[3][9]	Not Specified
Injection Volume	20 µL[8]	10 µL[9]	20 µL[4]
Column Temperature	Not Specified	25°C[3][9]	30°C[4]
Run Time	Not Specified	10 minutes[3][9]	Not Specified

Table 2: HPLC Conditions for Pemetrexed Related Substances

Parameter	Method A	Method B	Method C
Column	X-Bridge C18 (150 x 4.6 mm, 5 µm)[1]	Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm) [6]	Hypersil BDS C18 (100 x 4.6 mm, 3 µm) [2]
Mobile Phase A	Buffer (pH 5.0 with Orthophosphoric Acid)	0.03% TFA in Water[6]	0.02M Sodium Dihydrogen Phosphate with 0.1% HCOOH (pH 3.8)
Mobile Phase B	Acetonitrile	0.025% TFA in Acetonitrile[6]	Acetonitrile
Elution Mode	Isocratic (85:15 Buffer:ACN)[1]	Gradient[6]	Gradient
Flow Rate	1.0 mL/min[1]	Not Specified	1.2 mL/min[2]
Detection Wavelength	230 nm[1]	228 nm[6]	Not Specified
Injection Volume	20 µL[1]	5 µL[6]	Not Specified
Column Temperature	Room Temperature[1]	Ambient[6]	27°C[2]
Run Time	15 minutes[1]	40 minutes[6]	Not Specified

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the HPLC analysis of **Pemetrexed Disodium Heptahydrate**.

Apparatus and Reagents

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[10]
- Analytical balance.
- Volumetric flasks and pipettes.
- pH meter.

- Syringe filters (0.22 μm or 0.45 μm).
- **Pemetrexed Disodium Heptahydrate** reference standard.
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Phosphoric acid, Trifluoroacetic acid (TFA), Sodium dihydrogen phosphate, Dibasic phosphate buffer, Glacial acetic acid (as required by the chosen method).

Preparation of Solutions

Mobile Phase Preparation (Example based on Assay Method 2):

- Prepare a Sodium Dihydrogen Orthophosphate buffer solution.
- Adjust the pH of the buffer to 4.0 using phosphoric acid.
- Mix the buffer and acetonitrile in a ratio of 70:30 (v/v).
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Solution Preparation (Example concentration):

- Accurately weigh about 25 mg of **Pemetrexed Disodium Heptahydrate** reference standard.
- Transfer it to a 50 mL volumetric flask.
- Dissolve and dilute to volume with the diluent (typically water or mobile phase). This yields a concentration of approximately 0.5 mg/mL.[\[11\]](#)
- Further dilutions can be made to achieve the desired concentration for the calibration curve.
[\[8\]](#)

Sample Solution Preparation (from Lyophilized Powder for Injection):

- Reconstitute the contents of a Pemetrexed vial with a specified volume of a suitable solvent (e.g., 20 mL of HPLC grade water).[\[9\]](#)

- Transfer the reconstituted solution to a volumetric flask (e.g., 200 mL) and dilute to the mark with the same solvent.[\[9\]](#)
- Perform a final dilution to bring the concentration within the linear range of the method (e.g., transfer 2 mL to a 100 mL volumetric flask and dilute with the diluent).[\[9\]](#)

Chromatographic Procedure

- Set up the HPLC system with the chosen column and chromatographic conditions as detailed in Table 1 or Table 2.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Perform multiple injections of the standard solution to check for system suitability.[\[1\]](#)
- Inject the sample solutions for analysis.
- After the analysis, flush the column with an appropriate solvent mixture (e.g., a higher percentage of organic solvent) and store it according to the manufacturer's recommendations.

System Suitability and Method Validation

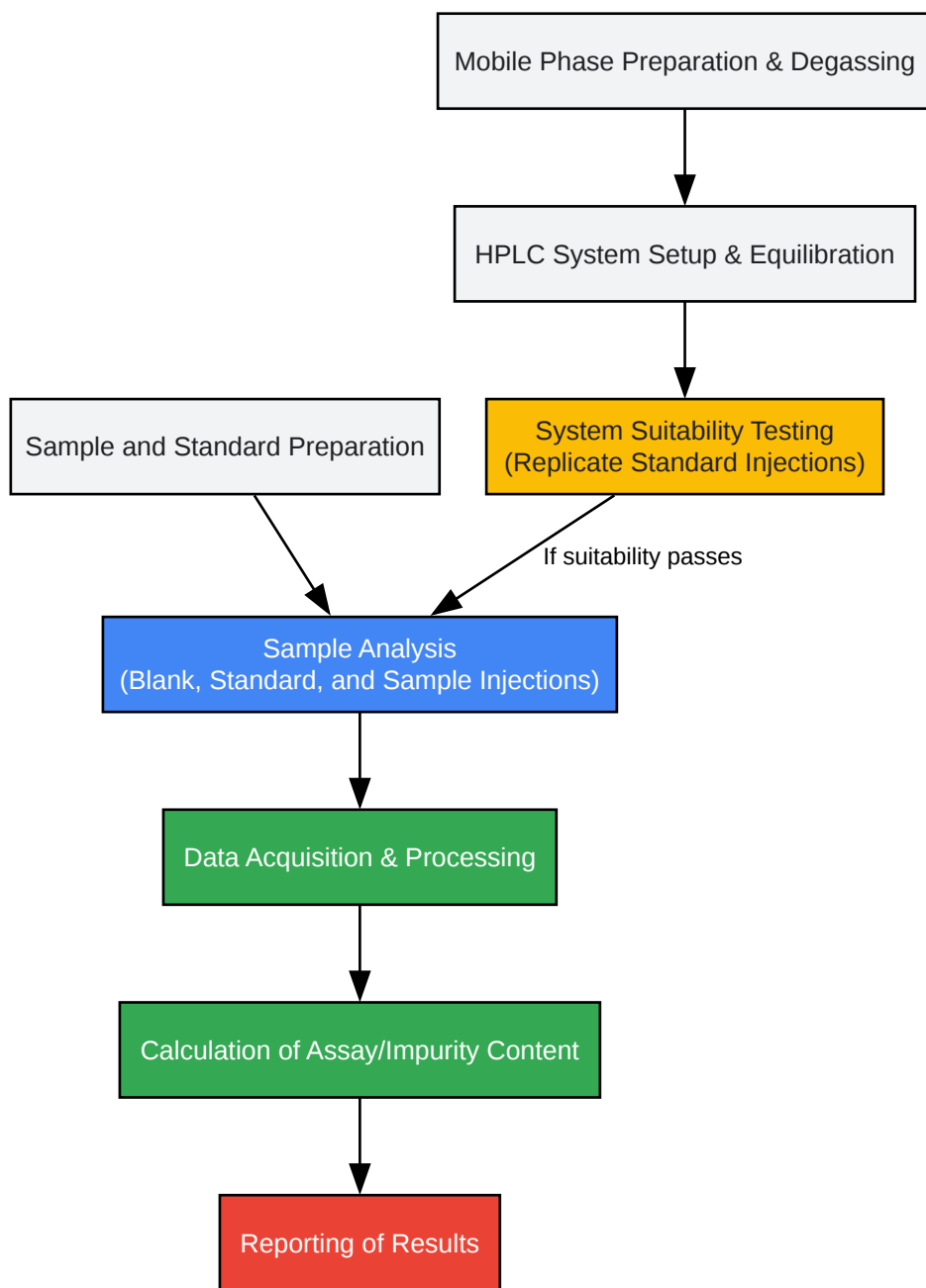
Method validation is performed according to ICH guidelines to ensure the analytical method is suitable for its intended purpose.[\[1\]](#)[\[3\]](#)[\[9\]](#)

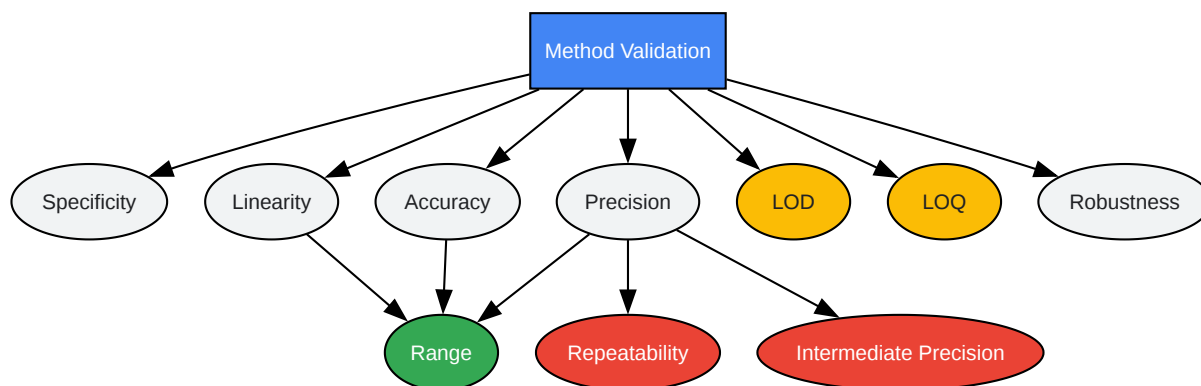
Table 3: System Suitability and Validation Parameters

Parameter	Acceptance Criteria	Typical Results
Theoretical Plates	NLT 2000[6]	> 3000[7]
Tailing Factor (Asymmetry)	NMT 2.0[11]	1.1 - 1.4[7]
Resolution	NLT 1.5 between Pemetrexed and adjacent peaks[6]	> 2.0
%RSD for replicate injections	NMT 2.0%[11]	< 1.0%[4]
Linearity (Correlation Coefficient)	$r \geq 0.999$ [3][8]	0.9999[4]
Accuracy (% Recovery)	98.0% - 102.0%	98.80% - 101.87%[8]
Precision (%RSD)	NMT 2.0%	Intra-day: 0.21-0.68%, Inter-day: 0.44-0.88%[8]
LOD & LOQ	Signal-to-noise ratio of 3:1 and 10:1 respectively	LOD: 0.445 µg/mL, LOQ: 1.348 µg/mL[8]

Visualizations

Experimental Workflow for Pemetrexed HPLC Analysis





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